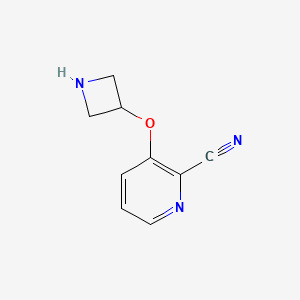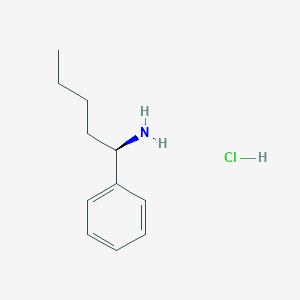
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
Vue d'ensemble
Description
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O3S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la 2-aminothiazole ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils agissent sur diverses lignées cellulaires cancéreuses en interférant avec la prolifération cellulaire et en induisant l'apoptose. Par exemple, certains dérivés ont montré des résultats prometteurs contre les lignées cellulaires leucémiques en inhibant la kinase Bcr-Abl, qui est impliquée dans la leucémie myéloïde chronique .
Activité antimicrobienne
Le cycle thiazole est une caractéristique commune de nombreux médicaments antimicrobiens. Les composés à base de 2-aminothiazole présentent des activités antibactériennes et antifongiques significatives. Ils peuvent agir comme des inhibiteurs de la gyrase de l'ADN bactérien ou comme des perturbateurs de la synthèse de la paroi cellulaire fongique, ce qui les rend précieux dans le développement de nouvelles thérapies antimicrobiennes .
Activité anti-inflammatoire
L'inflammation est une réponse biologique aux stimuli nocifs, et une inflammation excessive peut conduire à diverses maladies. Les dérivés de la 2-aminothiazole ont été identifiés comme de puissants agents anti-inflammatoires. Ils agissent en modulant la production de cytokines inflammatoires ou en inhibant des enzymes comme la cyclooxygénase, qui sont impliquées dans le processus inflammatoire .
Propriétés antioxydantes
Le stress oxydatif est impliqué dans de nombreuses maladies, notamment les troubles neurodégénératifs et le cancer. Les composés de la 2-aminothiazole peuvent agir comme des antioxydants, en piégeant les radicaux libres et en réduisant le stress oxydatif. Cette propriété est cruciale pour protéger les cellules des dommages et maintenir l'homéostasie cellulaire .
Effets neuroprotecteurs
Les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson sont caractérisées par la perte progressive de la fonction neuronale. Les dérivés de la 2-aminothiazole ont montré des effets neuroprotecteurs dans divers modèles, suggérant leur application potentielle dans le traitement de ces conditions débilitantes .
Activité antivirale
La recherche continue d'agents antiviraux efficaces a conduit à l'exploration des dérivés de la 2-aminothiazole. Ces composés ont démontré une activité contre divers virus, y compris le VIH, en inhibant la réplication virale ou en interférant avec les interactions virus-cellules .
Effets analgésiques
La gestion de la douleur est un aspect essentiel des soins de santé. Les dérivés de la 2-aminothiazole ont été explorés pour leurs effets analgésiques, fournissant un soulagement de la douleur en agissant sur les voies de la douleur centrale ou périphérique. Cela en fait des candidats pour le développement de nouveaux médicaments analgésiques avec potentiellement moins d'effets secondaires .
Activité antithrombotique
La thrombose, la formation de caillots sanguins, peut conduire à des conditions mettant la vie en danger comme les accidents vasculaires cérébraux et les infarctus du myocarde. Certains dérivés de la 2-aminothiazole présentent une activité antithrombotique, agissant comme des antagonistes des récepteurs du fibrinogène et empêchant l'agrégation plaquettaire. Cette application est significative pour la prévention et le traitement des maladies thrombotiques .
Mécanisme D'action
Target of Action
The primary targets of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide are the Bcr-Abl and HDAC1 proteins . These proteins play a crucial role in cell proliferation and gene expression, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in the suppression of cell proliferation and alteration of gene expression .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It impacts the Bcr-Abl pathway, which is involved in cell proliferation, and the HDAC1 pathway, which plays a role in gene expression . The downstream effects of these interactions include the suppression of cell proliferation and alteration of gene expression .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell proliferation and alteration of gene expression . These effects can lead to the inhibition of cancer cell growth .
Analyse Biochimique
Biochemical Properties
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.
Propriétés
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHGANHCVYVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)






![3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1491761.png)
![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)


![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)

